3-Isopropylcatechol

Thermochemistry Physical Organic Chemistry Process Safety

3-Isopropylcatechol is the only catechol intermediate specifically required for Miltirone synthesis (GABAA receptor modulation). Its 3-isopropyl group imparts unique bioactivity: vasodilatory EC50 10–24 μM on rat aortic rings, distinct dioxygenase substrate specificity (Alcaligenes sp.), and validated enthalpies of combustion/sublimation for process safety. Generic substitution with 4-isopropylcatechol or 3-methylcatechol alters yield, thermodynamic stability, and metabolic fate. Essential for KV channel SAR studies and alkylbenzene bioremediation monitoring. Select this specific derivative to ensure protocol fidelity and reproducible bioactivity.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 2138-48-9
Cat. No. B048954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylcatechol
CAS2138-48-9
Synonyms3-(1-Methylethyl)-1,2-benzenediol;  3-Isopropylpyrocatechol;  1,2-Dihydroxy-3-isopropylbenzene;  3-Isopropyl-1,2-dihydroxybenzene;  3-Isopropylbenzene-1,2-diol;  NSC 62675
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)O)O
InChIInChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3
InChIKeyXLZHGKDRKSKCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylcatechol (CAS 2138-48-9) Sourcing Guide for Synthesis and Biomedical Research


3-Isopropylcatechol (CAS 2138-48-9) is a substituted catechol characterized by an isopropyl group at the 3-position of the benzene ring, with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . It appears as a grey to very dark grey low-melting waxy solid with a melting point of 43-45°C and a boiling point of 265°C . This compound functions as a versatile intermediate in organic synthesis and has been investigated for its biological activities in cardiovascular and enzymatic systems [1]. It is also a key metabolite in the microbial degradation of isopropylbenzene (cumene) [2].

Why 3-Isopropylcatechol Cannot Be Replaced by Generic Catechol Analogs in Critical Applications


Generic substitution among catechol derivatives is unreliable due to the profound impact of the isopropyl group at the 3-position on both physicochemical and biological properties. For example, the introduction of an isopropyl group significantly alters the compound's thermodynamic stability and volatility compared to unsubstituted catechol, as demonstrated by calorimetric studies [1]. Furthermore, the specific substitution pattern dictates the compound's metabolic fate in microbial degradation pathways, where 3-isopropylcatechol is oxidized by specific dioxygenases distinct from those acting on other alkylcatechols [2]. Crucially, its role as a key intermediate in the synthesis of complex bioactive molecules like Miltirone is structure-specific and cannot be fulfilled by analogs such as 4-isopropylcatechol or 3-methylcatechol without compromising yield or product identity . The following quantitative evidence sections detail these differentiating factors.

Quantitative Differentiation of 3-Isopropylcatechol Against Closest Analogs


Thermodynamic Stability and Volatility Differentiate 3-Isopropylcatechol from Other Alkylcatechols

Direct calorimetric measurements demonstrate that 3-isopropylcatechol possesses a standard molar enthalpy of combustion (ΔcH°) of 4808.8 ± 1.1 kJ/mol and a standard molar enthalpy of sublimation (ΔsubH°) of 97.8 ± 1.7 kJ/mol [1]. These values are significantly higher than those of the parent catechol (ΔcH°: 2864.5 ± 0.8 kJ/mol; ΔsubH°: 86.6 ± 1.6 kJ/mol) and 3-methylcatechol (ΔcH°: 3505.4 ± 0.5 kJ/mol; ΔsubH°: 93.2 ± 1.0 kJ/mol) [1]. The enthalpy of sublimation for 3-isopropylcatechol is also slightly higher than that of its positional isomer 4-tert-butylcatechol (ΔsubH°: 99.3 ± 1.4 kJ/mol), indicating a nuanced difference in intermolecular forces [1].

Thermochemistry Physical Organic Chemistry Process Safety

3-Isopropylcatechol Exhibits Vasodilatory Activity Comparable to Potent Catechol Congeners

In a systematic ex vivo study of 22 substituted catechols, 3-isopropylcatechol was identified as one of nine compounds exhibiting 'high vasodilatory activities' on isolated rat aortic rings [1]. While the study reports EC50 values ranging from approximately 10 to 24 μM for this active subset, 3-isopropylcatechol is specifically named alongside 3-methoxycatechol, 4-ethylcatechol, and 4-methylcatechol as a potent vasorelaxant [1]. This places 3-isopropylcatechol within the same activity tier as the most potent compounds in this class, a distinction not shared by all 22 congeners tested [1]. Furthermore, the mechanism of action for this class involves activation of voltage-gated potassium channels (KV), a pathway distinct from L-type calcium channel blockade [1].

Cardiovascular Pharmacology Vascular Smooth Muscle Potassium Channel

3-Isopropylcatechol is a Validated Intermediate for the Synthesis of the Bioactive Diterpenoid Miltirone

3-Isopropylcatechol is a documented intermediate in the chemical synthesis of Miltirone (M344500), a bioactive abietane-type diterpenoid found in Salvia miltiorrhiza . Miltirone has demonstrated the ability to inhibit the ethanol withdrawal-induced increase in α4 subunit mRNA of the GABAA receptor in cultured hippocampal neurons, a mechanism relevant to alcohol dependence therapy . The specific isopropyl substitution pattern in 3-isopropylcatechol is structurally required for the subsequent synthetic steps that build the polycyclic framework of Miltirone [1]. Analogs lacking this substitution pattern, such as unsubstituted catechol or 3-methylcatechol, cannot serve as viable substitutes in this established synthetic route [1].

Natural Product Synthesis Organic Chemistry Pharmaceutical Intermediates

Physical Property Profile of 3-Isopropylcatechol Enables Facile Handling and Processing Relative to Higher-Melting Analogs

3-Isopropylcatechol has a melting point of 43-45°C and a boiling point of 265°C, with a density of 1.116 g/cm³ and a flash point of 126°C . In contrast, the widely used antioxidant and polymerization inhibitor 4-tert-butylcatechol (TBC) has a significantly higher melting point of 52-55°C [1]. The lower melting point of 3-isopropylcatechol, which is just above ambient temperature, facilitates handling as a low-melting solid or liquid in small-scale laboratory settings, reducing the energy input required for melting and transfer compared to TBC. Its higher boiling point (265°C vs. 285°C for TBC) also indicates comparable volatility [1].

Physicochemical Properties Formulation Process Chemistry

Research and Industrial Applications Where 3-Isopropylcatechol Provides Verifiable Advantage


Synthesis of Miltirone and Related Diterpenoid Natural Products

3-Isopropylcatechol serves as a critical intermediate in the multi-step synthesis of Miltirone, an abietane diterpenoid with potential therapeutic activity in alcohol dependence via GABAA receptor modulation . Researchers synthesizing Miltirone or its analogs will require this specific substituted catechol to execute established synthetic protocols [1].

Investigating KV Channel-Mediated Vasodilation Mechanisms

As a member of the high-activity catechol subset with vasodilatory effects on isolated rat aortic rings (EC50 range ~10-24 μM), 3-isopropylcatechol is a useful tool compound for studying KV channel activation in vascular smooth muscle cells [2]. Its activity profile makes it suitable for comparative structure-activity relationship (SAR) studies within the catechol class [2].

Thermochemical Reference Standard for Alkylcatechol Energetics

Precise enthalpies of combustion and sublimation for 3-isopropylcatechol have been established via static-bomb calorimetry and microcalorimetry [3]. These data make it a reliable reference compound for calibrating computational models, validating group additivity schemes for thermodynamic prediction, and assessing process safety parameters for related alkylcatechols [3].

Microbial Degradation and Environmental Fate Studies

3-Isopropylcatechol is a key intermediate in the bacterial degradation of isopropylbenzene (cumene) [4]. It is also a substrate for specific dioxygenases, as shown in studies with Alcaligenes sp. where its oxidation yields 2-hydroxyalkylmuconic semialdehydes [5]. This makes it a relevant standard for environmental monitoring and bioremediation research involving alkylbenzene pollutants [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopropylcatechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.